molecular formula C15H25BN2O3 B13983667 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 1809837-99-7

5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B13983667
CAS No.: 1809837-99-7
M. Wt: 292.18 g/mol
InChI Key: KRMRJHMUPKJNPX-UHFFFAOYSA-N
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Description

5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a valuable pyrazole-based boronic ester pinacol ester frequently employed as a key synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application is in Suzuki-Miyaura cross-coupling reactions , a pivotal method for forming carbon-carbon bonds. This compound serves as a versatile building block for constructing complex biaryl and heteroaryl structures, which are common scaffolds in pharmacologically active molecules. The tetrahydropyran (THP) substituent contributes to the molecular properties by influencing the compound's conformation, solubility, and metabolic stability, making it a crucial fragment for optimizing the drug-likeness of lead compounds. This boronate ester is particularly significant in the synthesis of kinase inhibitors, as the pyrazole core is a privileged structure in this class of therapeutics. Research indicates its use in exploring inhibitors for various protein targets. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1809837-99-7

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

IUPAC Name

5-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C15H25BN2O3/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-17-18(11)12-6-8-19-9-7-12/h10,12H,6-9H2,1-5H3

InChI Key

KRMRJHMUPKJNPX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCOCC3)C

Origin of Product

United States

Biological Activity

5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
  • Molecular Formula : C19H27BN2O3
  • Molecular Weight : 342.25 g/mol
  • CAS Number : 1698028-42-0

The compound features a pyrazole ring substituted with a tetrahydropyran moiety and a dioxaborolane unit. These structural components are significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the role of boron-containing compounds in enhancing the efficacy of anticancer agents by improving their pharmacokinetic profiles and bioavailability .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may interact with kinases involved in cell signaling pathways. The inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been noted in related compounds, suggesting that this pyrazole derivative might also exhibit similar inhibitory effects .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant inhibition against GSK-3β with IC50 values in the nanomolar range. For example:

CompoundIC50 (nM)Remarks
IMID 120Good CNS permeability
IMID 215Improved ADME properties

These findings suggest that modifications to the pyrazole structure can lead to enhanced biological activity and selectivity .

Case Studies

A notable case study involved the synthesis and characterization of several pyrazole derivatives. The study reported that certain substitutions on the pyrazole ring significantly influenced their biological activity. For instance:

  • Substituent A : Increased GSK-3β inhibition.
  • Substituent B : Enhanced solubility and bioavailability.

These results underscore the importance of structural optimization in developing effective therapeutic agents .

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : ≥98% (industrial grade available) .
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent hydrolysis of the boronate ester .

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(boronate ester)-1H-pyrazole (Target) C₁₅H₂₅BN₂O₃ 292.18 Tetrahydro-2H-pyran (THP), methyl, boronate ester
1,3-Dimethyl-4-(boronate ester)-1H-pyrazole C₁₀H₁₇BN₂O₂ 208.07 Methyl groups at 1- and 3-positions, boronate ester
1-Methyl-5-phenyl-4-(boronate ester)-1H-pyrazole C₁₆H₂₁BN₂O₂ 284.16 Phenyl at 5-position, methyl at 1-position, boronate ester
4-(boronate ester)-1-(3-(trifluoromethyl)phenylethyl)-1H-pyrazole C₁₈H₂₂BF₃N₂O₂ 366.19 Trifluoromethylphenyl ethyl at 1-position, boronate ester
3-Methoxy-1-methyl-4-(boronate ester)-1H-pyrazole C₁₁H₁₉BN₂O₃ 238.09 Methoxy at 3-position, methyl at 1-position, boronate ester

Key Observations :

  • THP vs. Alkyl/Aryl Groups : The THP group in the target compound introduces steric bulk and polarity, distinguishing it from simpler alkyl (e.g., methyl) or aryl (e.g., phenyl) substituents .

Key Observations :

  • Conventional Suzuki coupling (target compound) offers high reproducibility and scalability, while microwave-assisted methods (e.g., ) reduce reaction time but may lower yields .
  • Industrial-scale synthesis of the target compound achieves >84% yield, highlighting its commercial viability .

Physicochemical and Stability Comparison

Property Target Compound 1,3-Dimethyl Analogue Phenyl-Substituted Analogue Trifluoromethyl Analogue
Solubility High in dioxane, THF Moderate in DCM Low in polar solvents High in acetonitrile
Stability Moisture-sensitive Stable at RT Moderate stability Enhanced by CF₃ group
Storage 2–8°C, inert atmosphere Room temperature Room temperature Not specified

Key Observations :

  • The THP group in the target compound improves solubility in ethers (e.g., dioxane) compared to hydrophobic phenyl substituents .
  • Trifluoromethyl groups () may confer oxidative stability due to electron-withdrawing effects .

Key Observations :

  • The target compound’s boronate ester is critical for coupling reactions, while structural variations (e.g., THP vs. phenyl) tailor it for specific drug discovery pipelines .

Preparation Methods

Preparation Methods of 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

General Synthetic Route Overview

The synthesis of this compound typically involves the construction of the pyrazole core, followed by selective functionalization at the 1-, 4-, and 5-positions with the tetrahydro-2H-pyran-4-yl group and the boronate ester moiety, respectively. The boronate ester group is commonly introduced via borylation reactions, enabling subsequent Suzuki–Miyaura cross-couplings.

Key Synthetic Steps and Conditions

Formation of the Pyrazole Core with Tetrahydropyran Substitution
  • The tetrahydro-2H-pyran-4-yl substituent is introduced at the nitrogen (1-position) of the pyrazole ring. This can be achieved through nucleophilic substitution or condensation reactions involving pyrazole precursors and tetrahydropyran derivatives.

  • The 5-methyl substitution on the pyrazole ring is incorporated early in the synthesis, often via methylation of the pyrazole or by starting from methyl-substituted hydrazines or β-ketoesters.

Introduction of the Boronate Ester Group at the 4-Position
  • The 4-position boronate ester functionality is commonly installed through borylation reactions using reagents such as bis(pinacolato)diboron under palladium catalysis.

  • For example, the boronate ester group can be introduced by a Miyaura borylation of a 4-halopyrazole intermediate, using bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base such as potassium acetate or carbonate in solvents like tetrahydrofuran (THF) or dioxane.

Representative Preparation from Patent Literature

A related preparation process described in patent EP3280710B1 involves:

  • Reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl halides in Suzuki reactions using bis(triphenylphosphine)palladium(II) chloride as catalyst and sodium carbonate as base in THF-water solvent systems.

  • After completion, solvents are removed, and the product is precipitated by water addition and isolated by filtration.

  • The tetrahydropyranyl protecting group can be cleaved under acidic conditions (e.g., 30% aqueous HCl at 0–15 °C) to yield the free pyrazole derivative.

  • The process includes careful control of temperature, reaction times (0.5 to 5 hours for deprotection), and pH adjustments with ammonia water to isolate the final compound as a crystalline solid.

This method highlights the use of Suzuki coupling and protecting group strategies in the synthesis of related pyrazole boronate esters.

Synthetic Procedure from Research Articles

  • In organic synthesis literature, preparation of boronate ester-functionalized pyrazoles involves palladium-catalyzed cross-coupling reactions under mild conditions.

  • For instance, a procedure using Pd(OAc)2 (4 mol%) and SPhos ligand with potassium phosphate as base in THF-water mixture at 90 °C for 24 hours has been reported for similar boronate ester pyrazole compounds.

  • Post-reaction, the mixture is cooled, and hydrogen peroxide is added to oxidize any residual boron species, followed by purification via silica gel chromatography to afford the boronate ester product in good yield (typically 70–80%).

Data Table: Key Physicochemical and Synthetic Parameters

Parameter Value / Description Source
Molecular Formula C15H25BN2O3
Molecular Weight 292.18 g/mol
IUPAC Name 5-Methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
CAS Number 1809837-99-7
Typical Catalyst for Borylation Pd(dppf)Cl2, Pd(OAc)2 with SPhos or triphenylphosphine ligands
Common Solvents Tetrahydrofuran (THF), toluene, water mixtures
Base Used in Suzuki Coupling Sodium carbonate, potassium phosphate
Reaction Temperature 70–90 °C
Reaction Time 2–24 hours
Yield Range 63–81% (depending on purification and substrate)

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:
The compound is typically synthesized via cyclocondensation or cross-coupling reactions .

  • Cyclocondensation : Reactants like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives undergo cyclization to form the pyrazole core, followed by functionalization with the tetrahydro-2H-pyran and dioxaborolane groups .
  • Suzuki-Miyaura Coupling : The boronate ester moiety allows palladium-catalyzed cross-coupling with aryl/vinyl halides. Optimized conditions include Pd(PPh₃)₄ as a catalyst, aqueous Na₂CO₃ as a base, and THF/ethanol solvent mixtures at 80–100°C .

Advanced: How can the Suzuki-Miyaura reaction be optimized to enhance coupling efficiency with sterically hindered aryl halides?

Answer:
Key optimization strategies include:

  • Catalyst Selection : Bulky ligands like XPhos or SPhos improve steric tolerance and prevent catalyst poisoning .
  • Solvent Systems : Use toluene/DMF (3:1) to solubilize hydrophobic substrates while maintaining base compatibility.
  • Temperature Control : Gradual heating (e.g., 90°C for 24 hours) ensures complete conversion without side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for challenging substrates .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tetrahydro-2H-pyran’s axial protons at δ 3.8–4.2 ppm; boronate ester’s quaternary B-C signal in ¹³C) .
    • ¹¹B NMR : Detects boronate ester resonance at δ 28–32 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry. For example, the dioxaborolane ring’s planar geometry and pyrazole’s dihedral angles can be validated .

Advanced: How can discrepancies between experimental and computational structural data be resolved?

Answer:

  • Refinement Protocols : Use SHELXL for high-resolution crystallographic data to adjust thermal parameters and hydrogen bonding networks .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Deviations >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., pyran ring puckering) not captured in static models .

Advanced: What strategies prevent hydrolysis of the boronate ester during aqueous-phase reactions?

Answer:

  • Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar).
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid acid-catalyzed hydrolysis.
  • Protecting Groups : Temporarily replace the boronate with a more stable moiety (e.g., MIDA boronate) during incompatible steps .

Basic: What are the compound’s stability considerations under storage?

Answer:

  • Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .
  • Light Sensitivity : Amber glass containers minimize photodegradation of the pyrazole core.
  • Moisture : Desiccants (e.g., silica gel) prevent boronate ester hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .

Advanced: How does the tetrahydro-2H-pyran substituent influence the compound’s reactivity in cross-coupling?

Answer:

  • Steric Effects : The pyran ring’s chair conformation shields the pyrazole’s 4-position, slowing transmetallation in Suzuki reactions. Use PdCl₂(dppf) to enhance catalyst accessibility .
  • Electronic Effects : The oxygen atom’s electron-withdrawing nature slightly deactivates the pyrazole, requiring stronger bases (e.g., Cs₂CO₃) for efficient coupling .

Basic: How is purity assessed, and what impurities are commonly observed?

Answer:

  • HPLC-MS : Quantifies residual solvents (e.g., DMF) and byproducts like de-boronated pyrazole derivatives .
  • Elemental Analysis : Confirms C, H, N, B content within ±0.3% of theoretical values.
  • Common Impurities :
    • Hydrolysis Product : 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole-4-boronic acid (retention time: 8.2 min via C18 column) .

Advanced: What computational tools predict the compound’s biological activity?

Answer:

  • Docking Simulations : AutoDock Vina models interactions with targets like kinases or proteases. The boronate ester’s Lewis acidity may coordinate catalytic residues .
  • QSAR Models : Correlate substituent effects (e.g., logP of tetramethyl-dioxaborolane ≈ 2.1) with bioavailability or toxicity .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Characterization : Use in-situ IR to monitor boronate ester formation (C-B stretch at ~1370 cm⁻¹) .
  • Stepwise Optimization : Isolate and purify intermediates (e.g., pyrazole boronic acid) before functionalization.
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea) to remove unreacted Pd catalysts .

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